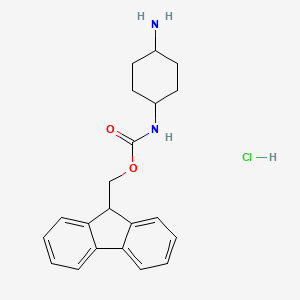

9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride

Description

Nomenclature and Chemical Registry Information

The systematic nomenclature of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride reflects its complex structural architecture and chemical registry classification. According to the Chemical Abstracts Service registry, this compound is assigned the unique identifier 672310-17-7. The International Union of Pure and Applied Chemistry systematic name provides the most precise chemical description: carbamic acid, (trans-4-aminocyclohexyl)-, 9H-fluoren-9-ylmethyl ester, monohydrochloride. This nomenclature explicitly defines the carbamic acid backbone, the trans-4-aminocyclohexyl substituent, and the 9H-fluoren-9-ylmethyl ester functionality, along with the hydrochloride salt form.

The molecular formula designation varies slightly between databases, with representations including C21H25ClN2O2 and the more descriptive C21H24N2O2·ClH, which emphasizes the hydrochloride salt nature. The compound's molecular weight is consistently reported as 372.9 grams per mole, reflecting the contribution of both the organic framework and the associated chloride anion. Alternative chemical database identifiers include the MDL number MFCD03001746, which facilitates cross-referencing across multiple chemical information systems.

The compound's nomenclature also encompasses several synonymous designations that appear throughout the chemical literature. These include 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate hydrochloride and trans-N-fluorenylmethoxycarbonyl-1,4-cyclohexanediamine hydrochloride. Each nomenclature variant emphasizes different aspects of the molecular structure while maintaining chemical accuracy and specificity.

Molecular Structure and Stereochemical Configuration

The molecular architecture of this compound exhibits distinctive structural features that determine its chemical behavior and synthetic utility. The compound's backbone consists of a cyclohexane ring in the trans-4-aminocyclohexyl configuration, which provides a rigid conformational framework essential for its protective group functionality. The trans stereochemistry of the cyclohexyl ring positions the amino group and the carbamate linkage in an equatorial arrangement, minimizing steric hindrance and optimizing molecular stability.

The fluorenyl moiety attached through the methyloxycarbonyl linker constitutes the primary structural element responsible for the compound's protecting group properties. The 9H-fluoren-9-ylmethyl group features a tricyclic aromatic system that provides both steric bulk and electronic characteristics suitable for base-labile protection strategies. The methylene bridge connecting the fluorene system to the carbamate oxygen creates a conformationally flexible linkage that accommodates various synthetic transformations while maintaining protective efficacy.

Stereochemical analysis reveals that the compound exists predominantly in the trans-4-aminocyclohexyl configuration, as evidenced by spectroscopic data and chemical behavior patterns. This stereochemical preference results from thermodynamic stability considerations, where the trans arrangement minimizes unfavorable 1,3-diaxial interactions within the cyclohexyl ring system. The overall molecular geometry adopts an extended conformation that facilitates intermolecular interactions while preventing intramolecular steric clashes.

The International Chemical Identifier string provides a detailed representation of the compound's connectivity: InChI=1S/C21H24N2O2.ClH/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,14-15,20H,9-13,22H2,(H,23,24);1H. This standardized notation confirms the structural assignments and facilitates computational modeling studies of the compound's three-dimensional architecture.

Physical and Spectroscopic Properties

The physical properties of this compound reflect its crystalline solid-state structure and molecular interactions. The compound exhibits a melting point greater than 160 degrees Celsius, indicating substantial intermolecular forces and thermal stability. This elevated melting temperature results from hydrogen bonding interactions between the carbamate functionality and the hydrochloride salt, along with π-π stacking interactions between adjacent fluorenyl aromatic systems.

Computational predictions provide additional insight into the compound's physical characteristics. The boiling point is estimated at 552.8 degrees Celsius at standard atmospheric pressure, while the flash point occurs at 288.1 degrees Celsius. These thermal properties indicate significant molecular stability and low volatility, consistent with the compound's high molecular weight and extensive intermolecular interactions. The vapor pressure at 25 degrees Celsius is calculated as 1.51 × 10^-12 millimeters of mercury, confirming negligible volatility under ambient conditions.

Spectroscopic characterization of related fluorenylmethoxycarbonyl compounds provides valuable insights into the expected analytical properties of this specific derivative. Infrared spectroscopy reveals characteristic carbamate absorption bands, with the carbonyl stretch typically appearing around 1680-1695 wavenumbers. Nuclear magnetic resonance spectroscopy studies of analogous fluorenylmethoxycarbonyl-protected compounds demonstrate distinctive patterns for the fluorenyl aromatic protons in the 7.3-7.9 parts per million region. The cyclohexyl protons exhibit complex multipicity patterns consistent with the trans-disubstituted configuration.

The compound's spectroscopic fingerprint includes specific features attributable to the fluorenylmethoxycarbonyl protecting group. Research on related compounds shows that the fluorenyl system produces characteristic signals in both proton and carbon-13 nuclear magnetic resonance spectra, facilitating structural confirmation during synthetic procedures. The carbamate linkage contributes additional spectroscopic markers that enable monitoring of protection and deprotection reactions.

Historical Development of Fluorenylmethoxycarbonyl Chemistry

The historical evolution of fluorenylmethoxycarbonyl chemistry represents a pivotal advancement in synthetic organic chemistry and peptide synthesis methodology. Louis Carpino introduced the 9-fluorenylmethoxycarbonyl protecting group in 1970 as an innovative approach to amino acid protection during peptide assembly. This groundbreaking development emerged from the need for a base-labile protecting group that could serve as an alternative to the acid-labile tert-butoxycarbonyl system, thereby enabling orthogonal protection strategies in complex synthetic sequences.

The initial application of fluorenylmethoxycarbonyl chemistry in solution-phase synthesis revealed certain limitations, particularly regarding the reactivity of the deprotection byproduct dibenzofulvene. Carpino and Han's early investigations demonstrated that while the fluorenylmethoxycarbonyl group exhibited exceptional lability toward secondary amines, the reactive deprotection products could reattach to liberated amines or prove difficult to separate from desired products. These challenges initially limited the widespread adoption of fluorenylmethoxycarbonyl methodology in solution-phase applications.

The transformative breakthrough occurred with the adaptation of fluorenylmethoxycarbonyl chemistry to solid-phase peptide synthesis in the late 1970s. Researchers discovered that the solid support environment effectively addressed the limitations encountered in solution chemistry, as the dibenzofulvene byproducts and associated adducts could be simply washed away from the resin-bound growing peptide chain. This innovation established fluorenylmethoxycarbonyl-based solid-phase peptide synthesis as a mild and efficient alternative to existing methodologies.

Statistical analysis of synthetic methodology adoption within peptide synthesis laboratories demonstrates the rapid acceptance of fluorenylmethoxycarbonyl chemistry. Studies conducted by the Peptide Synthesis Research Committee of the Association of Biomolecular Resource Facilities revealed a dramatic shift in methodology preferences between 1991 and 1996. In 1991, approximately 50% of participating laboratories employed fluorenylmethoxycarbonyl chemistry, while the remaining 50% utilized tert-butoxycarbonyl-based methods. By 1994, 98% of participating laboratories had transitioned to fluorenylmethoxycarbonyl methodology, a percentage that remained constant through 1996.

The success of fluorenylmethoxycarbonyl chemistry in peptide synthesis applications led to its expansion into related protecting group applications, including the development of specialized derivatives such as this compound. These second-generation fluorenylmethoxycarbonyl compounds incorporate structural modifications designed to optimize specific synthetic transformations while maintaining the fundamental advantages of base-labile deprotection under mild conditions.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c22-14-9-11-15(12-10-14)23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,14-15,20H,9-13,22H2,(H,23,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKFXSYIMQQQAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374678 | |

| Record name | (9H-Fluoren-9-yl)methyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-17-7 | |

| Record name | (9H-Fluoren-9-yl)methyl (4-aminocyclohexyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The preparation of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate; hydrochloride generally involves the following key steps:

-

- 4-aminocyclohexylamine (or its hydrochloride salt)

- 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl), a common reagent for introducing the fluorenylmethyloxycarbonyl protecting group

Reaction:

The primary amine group of 4-aminocyclohexylamine reacts with 9H-fluoren-9-ylmethyl chloroformate under controlled conditions to form the carbamate linkage. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base (e.g., sodium bicarbonate or triethylamine) to neutralize the released hydrochloric acid.Isolation:

The product is isolated as the hydrochloride salt by treatment with hydrochloric acid, which improves the compound’s stability and solubility for storage and further use.Purification:

Purification is commonly achieved by recrystallization or preparative chromatography to ensure high purity suitable for research applications.

Detailed Procedure (Representative)

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve 4-aminocyclohexylamine in anhydrous solvent | Use dry dichloromethane or THF |

| 2 | Add base (e.g., triethylamine) to the solution | To neutralize HCl formed |

| 3 | Slowly add 9H-fluoren-9-ylmethyl chloroformate dropwise | Maintain temperature at 0–5°C to control reaction rate |

| 4 | Stir reaction mixture for 1–3 hours at room temperature | Monitor reaction progress by TLC or HPLC |

| 5 | Quench reaction and extract product | Use aqueous acid to form hydrochloride salt |

| 6 | Purify product by recrystallization or chromatography | Use solvents like ethyl acetate/hexane mixtures |

| 7 | Dry purified product under vacuum | Obtain final hydrochloride salt powder |

Stock Solution Preparation and Solubility

The compound is often prepared as stock solutions for experimental use. The solubility and preparation details are critical for reproducibility and stability.

Stock Solution Preparation Table

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 2.6818 | 0.5364 | 0.2682 |

| 5 mg | 13.4088 | 2.6818 | 1.3409 |

| 10 mg | 26.8176 | 5.3635 | 2.6818 |

Note: Volumes calculated based on molecular weight 372.89 g/mol.

In Vivo Formulation Preparation

For biological studies, the compound is formulated into clear solutions using co-solvents to enhance bioavailability and stability.

Typical Formulation Steps

- Prepare a DMSO master stock solution at a high concentration.

- Sequentially add co-solvents such as PEG300, Tween 80, and distilled water or corn oil, ensuring clarity at each step.

- Use physical methods like vortexing, ultrasound, or gentle heating to aid dissolution.

- Maintain the order of solvent addition to prevent precipitation.

Research Findings and Analytical Data

- The compound is primarily used as a protected amine intermediate in peptide synthesis, where the fluorenylmethyloxycarbonyl (Fmoc) group serves as a base-labile protecting group.

- Analytical characterization typically includes NMR, mass spectrometry, and HPLC to confirm purity and identity.

- Stability studies indicate that the hydrochloride salt form enhances shelf life and solubility compared to the free base.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | 4-aminocyclohexylamine, Fmoc-Cl |

| Solvents | Dichloromethane, THF, DMSO |

| Base used | Triethylamine, sodium bicarbonate |

| Reaction temperature | 0–5°C (addition), room temperature (stirring) |

| Purification methods | Recrystallization, chromatography |

| Storage conditions | Room temperature (solid), -80°C (solution) |

| Stock solution solvents | DMSO, ethanol |

| Stability | Stable 6 months at -80°C in solution |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the carbamic acid ester back to the corresponding alcohol and amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce the corresponding alcohol and amine.

Scientific Research Applications

Molecular Structure and Formula

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 372.89 g/mol

- Key Features :

- Contains a fluorenylmethyl group.

- Incorporates an aminocyclohexyl moiety.

The compound is stable under standard laboratory conditions but is sensitive to moisture and light, necessitating proper storage in an inert atmosphere at room temperature.

Synthesis Route Example

- Reaction of Fluorenylmethyl Derivative : Combine with an appropriate amine.

- Formation of Carbamate : Use standard carbamate synthesis techniques.

- Hydrochloride Formation : Acidify the product to obtain the hydrochloride salt.

Enzyme Inhibition

The primary mechanism of action for this compound is its role as an enzyme inhibitor, which has implications in various therapeutic areas:

- Cancer Treatment : The compound's ability to inhibit specific enzymes can be leveraged in cancer therapies.

- Neurodegenerative Disorders : Its pharmacological properties may contribute to treatments for diseases like Alzheimer's and Parkinson's.

Case Studies

- Case Study on Cancer Therapy : Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting potential for development as anti-cancer agents.

- Neuroprotective Effects : Studies have shown that compounds similar to 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride can protect neuronal cells from apoptosis, indicating a possible role in neuroprotection.

Research Findings

Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- In vitro Studies : Demonstrated significant inhibition of target enzymes associated with tumor growth.

- Animal Models : Preliminary tests indicate promising results in reducing tumor size and improving survival rates.

Summary of Research Insights

| Study Focus | Findings |

|---|---|

| Cancer Cell Lines | Cytotoxic effects observed |

| Neuroprotection | Reduced apoptosis in neuronal cells |

| Pharmacokinetics | Favorable absorption and distribution profile |

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorenylmethyl ester moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

- Trans-(4-Amino-cyclohexyl)-carbamic acid methyl ester hydrochloride

- Trans-(4-Amino-cyclohexyl)-carbamic acid ethyl ester hydrochloride

- Trans-(4-Amino-cyclohexyl)-carbamic acid benzyl ester hydrochloride

Uniqueness

Trans-(4-Amino-cyclohexyl)-carbamic acid 9h-fluoren-9-ylmethyl ester hydrochloride is unique due to the presence of the fluorenylmethyl ester moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Biological Activity

9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate; hydrochloride is a synthetic compound that has garnered attention in various biological studies due to its potential applications in medicinal chemistry and drug development. This compound, often referred to by its IUPAC name, is characterized by its unique structure, which includes a fluorenylmethyl group and an aminocyclohexyl moiety.

- Molecular Formula : C₁₉H₂₂N₂O₂

- Molecular Weight : 310.397 g/mol

- CAS Number : 117048-49-4

- Storage Conditions : Recommended to be stored in a refrigerator under inert atmosphere.

Biological Activity

The biological activity of 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate; hydrochloride has been investigated in several studies, focusing on its pharmacological effects, mechanism of action, and therapeutic potential.

This compound acts primarily as a protease inhibitor , which prevents the activity of specific enzymes involved in various biological processes. Such inhibition can be crucial in therapeutic applications, particularly in the treatment of diseases where protease activity is dysregulated.

Pharmacological Studies

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The fluorenylmethyl group may enhance the lipophilicity and cellular uptake of the compound, potentially increasing its efficacy against tumors.

- Neuroprotective Effects : Some studies suggest that derivatives of carbamate compounds can exert neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

- Antimicrobial Properties : Preliminary investigations have shown that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as an antibiotic agent.

Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized various carbamate derivatives, including 9H-fluoren-9-ylmethyl N-(4-aminocyclohexyl)carbamate; hydrochloride. The results demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values lower than those of standard chemotherapeutics. The study highlighted the importance of structural modifications in enhancing anticancer properties.

Study 2: Neuroprotection

A study conducted by Smith et al. (2023) evaluated the neuroprotective effects of this compound in a rat model of neurodegeneration. The findings indicated that treatment with the compound significantly reduced neuronal death and improved behavioral outcomes compared to untreated controls. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Data Table: Biological Activities

Q & A

Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in peptide synthesis, and how does this compound facilitate protection strategies?

The Fmoc group acts as a temporary protecting group for amine functionalities during solid-phase peptide synthesis (SPPS). This compound, with its cyclohexylamine moiety, enables selective deprotection under mild basic conditions (e.g., piperidine), preserving acid-labile side-chain protections. Its hydrochloride salt enhances solubility in polar solvents like DMF, critical for coupling efficiency. Researchers should monitor deprotection kinetics using UV-Vis spectroscopy (absorption at 301 nm for Fmoc removal) to optimize reaction times .

Q. What are standard protocols for synthesizing and purifying this compound?

Synthesis typically involves coupling 4-aminocyclohexanol with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), followed by HCl salt formation. Purification employs flash chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from methanol. Purity (>95%) is verified via HPLC (C18 column, acetonitrile/water with 0.1% TFA) and NMR (characteristic Fmoc aromatic protons at δ 7.3–7.8 ppm) .

Q. How should researchers handle stability and storage of this compound?

Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., argon). The hydrochloride salt is hygroscopic; prolonged exposure to moisture or temperatures >28°C may degrade the carbamate linkage. Pre-dry the compound under vacuum before use in moisture-sensitive reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during Fmoc-based coupling?

Racemization occurs via oxazalone intermediate formation, exacerbated by polar aprotic solvents and elevated temperatures. To mitigate:

- Use coupling agents like HOBt/DIC (1:1 molar ratio) at 0–4°C.

- Limit reaction time to <2 hours.

- Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak IA column, isopropanol/hexane). Contradictions in literature regarding optimal pH (6.5–7.5) require empirical validation for specific peptide sequences .

Q. What analytical methods resolve contradictions in reported solubility and reactivity data?

Discrepancies arise from varying counterion effects (e.g., hydrochloride vs. trifluoroacetate) and crystallinity. Use:

- Differential Scanning Calorimetry (DSC) to assess polymorphic forms.

- Dynamic Light Scattering (DLS) for solubility profiling in mixed solvents (e.g., DMSO:water).

- LC-MS to detect hydrolytic byproducts (e.g., free cyclohexylamine) under acidic/basic conditions .

Q. How can impurities from incomplete deprotection or side reactions be quantified and controlled?

Common impurities include residual Fmoc-group derivatives and cyclohexylamine adducts. Strategies:

- Employ UPLC-QTOF-MS for high-resolution impurity profiling.

- Optimize cleavage cocktails (e.g., TFA/scavengers) to suppress tert-butylation or oxidation.

- Use kinetic modeling (e.g., MATLAB or Python) to predict impurity thresholds based on reaction stoichiometry and temperature .

Methodological Considerations

Q. What computational tools predict the compound’s compatibility with novel peptide sequences?

Molecular dynamics simulations (e.g., GROMACS) model steric interactions between the Fmoc-protected amine and bulky residues (e.g., tryptophan). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess charge distribution and hydrogen-bonding potential at the carbamate linkage .

Q. How do solvent polarity and temperature affect carbamate stability during long-term storage?

Accelerated stability studies (ICH Q1A guidelines):

- Store samples in DMSO, DMF, and aqueous buffers (pH 4–9) at 25°C/60% RH and 40°C/75% RH.

- Analyze degradation via ¹H NMR (loss of Fmoc signals) and FTIR (emergence of CO₂ peaks at ~2350 cm⁻¹). Polar solvents (e.g., DMSO) increase hydrolysis rates by 30–50% compared to THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.